Bromobis(dimethylamino)borane
Overview
Description
- Bromobis(dimethylamino)borane, also known as 1-Bromo-N,N,N′,N′-tetramethylboranediamine, has the chemical formula [(CH₃)₂N]₂BBr.
- It is a reagent involved in intramolecular cyclization and oxidative addition for the synthesis of platinum boryl phosphine bromo complexes.
- It is used in the preparation of fluorenyltripyrazolylborate ligands and rigid-backbone conjugated polymers.
- Additionally, it can convert epoxides to halohydrins.
Molecular Structure :
- Empirical Formula: C₄H₁₂BBrN₂
- Molecular Weight: 178.87 g/mol
- SMILES: CN©B(Br)N©C
Chemical Reactions :
- Bromobis(dimethylamino)borane participates in intramolecular cyclization and oxidative addition reactions.
- It is a versatile reagent for the synthesis of various organoboron compounds.
Physical and Chemical Properties :
- Boiling Point: 20-28 °C at 0.5 mmHg (literature value)
- Density: 1.259 g/mL at 25 °C (literature value)
- Refractive Index: n20/D 1.478 (literature value)
Scientific Research Applications
1. Synthesis of Organic Compounds
Bromobis(dimethylamino)borane is used as an intermediate in the synthesis of various organic compounds. For instance, it is involved in the synthesis of Bis(pinacolato)diboron, a compound used in coupling and cyclization reactions, as well as in replacement reactions involving amino and halogen groups (Ishiyama et al., 2003). Similarly, it's used in the synthesis of organoboron compounds, including cationic complexes derived from boron trihalides (Mikhaĭlov et al., 1964).
2. Chemical Reactivity Studies
Bromobis(dimethylamino)borane's reactivity has been extensively studied. It's utilized in research exploring the opening of oxiranes to bromohydrins and has been found effective in these reactions due to its mild, stereo- and regioselective properties (Brown & Roy, 1998). This compound also reacts with trifluorovinyl-trifluoromethylboron derivatives, leading to the synthesis of various boron-containing organic compounds (Brauer & Pawelke, 2000).
3. Use in Hydrogen Storage Research
Dimethylamine-borane, related to Bromobis(dimethylamino)borane, is being researched for its potential in hydrogen storage, a crucial aspect of the 'Hydrogen Economy.' Studies focus on the dehydrogenation of dimethylamine-borane at room temperature, exploring the kinetics and catalysis of this process (Zahmakiran et al., 2012).
Safety And Hazards
- Flammable liquid and vapor (H226)
- In contact with water, it releases flammable gases that may ignite spontaneously (H260)
- Causes severe skin burns and eye damage (H314)
- Handle under inert gas, protect from moisture, and use explosion-proof equipment.
Future Directions
- Further research could explore its applications in catalysis and materials science.
Please note that this analysis is based on available literature and safety precautions should be followed when handling this compound123. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
N-[bromo(dimethylamino)boranyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12BBrN2/c1-7(2)5(6)8(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDPZBLACZIAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C)C)(N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BBrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220186 | |
Record name | Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |
CAS RN |
6990-27-8 | |
Record name | Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromobis(dimethylamino)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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